molecular formula C16H13N3O2S2 B2780826 N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide CAS No. 1207024-38-1

N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide

Cat. No.: B2780826
CAS No.: 1207024-38-1
M. Wt: 343.42
InChI Key: JRBZKHXWUHDRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between thiophene-2-carboxylic acid and 2-aminophenylthiophene-2-ylurea under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, leading to its diverse biological activities and applications .

Properties

IUPAC Name

N-[2-(thiophen-2-ylcarbamoylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-15(13-7-3-9-22-13)17-11-5-1-2-6-12(11)18-16(21)19-14-8-4-10-23-14/h1-10H,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBZKHXWUHDRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.